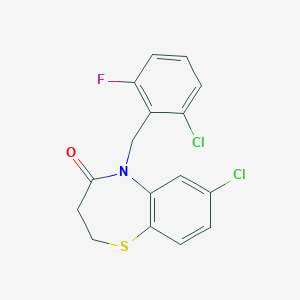
7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a useful research compound. Its molecular formula is C16H12Cl2FNOS and its molecular weight is 356.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound belonging to the benzothiazepine class, known for its diverse pharmacological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H12Cl2FN2O, with a molecular weight of approximately 321.16 g/mol. Its structure includes a benzothiazepine core, which contributes to its biological properties.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly the GABA_B receptors. These receptors play a crucial role in mediating inhibitory neurotransmission in the central nervous system:
- GABA_B Receptor Modulation : Research indicates that derivatives such as CGP-37157 exhibit antagonistic effects on GABA_B receptors, influencing synaptic transmission and potentially offering therapeutic benefits for anxiety and other CNS disorders .
Pharmacological Activities
- Anxiolytic Effects : Compounds in the benzothiazepine class have shown potential as anxiolytics due to their ability to modulate GABAergic activity.
- Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their therapeutic potential in neurodegenerative diseases.
- Antidepressant Activity : There is evidence supporting the antidepressant-like effects of benzothiazepines, which may be mediated through serotonergic pathways.
Case Studies and Experimental Data
A review of experimental studies highlights several key findings regarding the biological activity of this compound:
Propiedades
IUPAC Name |
7-chloro-5-[(2-chloro-6-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNOS/c17-10-4-5-15-14(8-10)20(16(21)6-7-22-15)9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAQCYNBKUANGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














